(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine
Description
The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine is a pyrazole-derived Schiff base featuring a 4-chlorophenylsulfanyl substituent at the pyrazole C5 position and a 4-methylbenzyloxy group at the imine moiety. The (E)-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions in biological or material applications .
Properties
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-methylphenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-18-8-10-19(11-9-18)17-30-27-16-23-24(20-6-4-3-5-7-20)28-29(2)25(23)31-22-14-12-21(26)13-15-22/h3-16H,17H2,1-2H3/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJAFZRRZHLQV-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or enaminones. A modified Biginelli reaction using ethyl acetoacetate, 4-methylbenzaldehyde, and methylhydrazine in the presence of SnCl₂·2H₂O yields 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate. Decarboxylation under acidic conditions (HCl/EtOH) generates the 4-unsubstituted pyrazole intermediate.
Sulfanyl Group Introduction
The 4-chlorophenylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr). Treatment of 5-bromo-1-methyl-3-phenyl-1H-pyrazole with 4-chlorothiophenol in DMF using K₂CO₃ as a base achieves substitution at position 5. Microwave irradiation (100°C, 30 min) enhances reaction efficiency (yield: 82%).
Imine Formation via Schiff Base Reaction
The methylidene[(4-methylphenyl)methoxy]amine group is installed through condensation of the pyrazole-4-carbaldehyde intermediate with (4-methylphenyl)methoxyamine. The reaction proceeds in ethanol under reflux with catalytic acetic acid, favoring the E-isomer due to steric hindrance from the bulky pyrazole and p-tolyl groups.
Stepwise Synthesis and Optimization
Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde
Step 1 : Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is prepared via cyclocondensation (yield: 75%).
Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 6 hr) affords the 5-bromo derivative (yield: 68%).
Step 3 : SNAr with 4-chlorothiophenol (2 eq) in DMF/K₂CO₃ (yield: 82%).
Step 4 : Oxidation of the 4-methyl group to aldehyde using MnO₂ in dichloromethane (rt, 12 hr; yield: 90%).
Preparation of (4-Methylphenyl)methoxyamine
Step 1 : Protection of hydroxylamine with p-methoxybenzyl chloride (PMB-Cl) in THF/Et₃N (0°C → rt, 4 hr; yield: 85%).
Step 2 : Alkylation with 4-methylbenzyl bromide in the presence of NaH (DMF, 0°C → rt; yield: 78%).
Step 3 : Deprotection of PMB group using TFA/CH₂Cl₂ (1:1, rt, 2 hr; yield: 92%).
Final Imine Condensation
The aldehyde intermediate (1 eq) and (4-methylphenyl)methoxyamine (1.2 eq) are refluxed in ethanol with glacial AcOH (5 mol%). The reaction is monitored by TLC (hexane:EtOAc 3:1). The E-isomer precipitates upon cooling (yield: 76%; mp: 142–144°C).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
- Strong absorption at 1625 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C), and 690 cm⁻¹ (C-S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| Conventional condensation | 68 | 95 | 85:15 |
| Microwave-assisted | 82 | 98 | 92:8 |
| Solvent-free grinding | 58 | 90 | 78:22 |
Microwave irradiation significantly enhances both yield and stereoselectivity due to uniform heating and reduced side reactions.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Use of SnCl₂·2H₂O directs cyclization to the 1,3-diaryl product.
- Stereochemical Control : Bulkier solvents (e.g., toluene) favor the E-isomer by stabilizing the transition state.
- Oxidation Side Reactions : MnO₂ minimizes over-oxidation to carboxylic acids compared to KMnO₄.
Chemical Reactions Analysis
Types of Reactions
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Condensation: Common reagents include aldehydes, ketones, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Condensation: Larger molecules with extended conjugation
Scientific Research Applications
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Fluorine (F) at the benzyloxy group improves metabolic stability in pharmaceuticals .
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents enhance oxidative stability but reduce solubility .
Analytical and Crystallographic Characterization
- X-ray Crystallography : Tools like SHELXL and ORTEP-III are widely used for resolving the (E)-configuration and intermolecular interactions (e.g., halogen bonds in brominated analogs) .
- Spectroscopy : IR and LC-MS data confirm imine (C=N stretch: ~1600 cm⁻¹) and sulfanyl (C-S stretch: ~700 cm⁻¹) functionalities .
Biological Activity
The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine, also known by its CAS number 321998-45-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
- Molecular Formula : C18H16ClN3OS
- Molecular Weight : 357.86 g/mol
- CAS Number : 321998-45-2
- Boiling Point : Predicted at 516.2 ± 60.0 °C
- Density : Approximately 1.25 g/cm³
Antibacterial Activity
Research has indicated that pyrazole derivatives exhibit significant antibacterial properties. A study evaluating various synthesized compounds, including those with the chlorophenyl sulfanyl moiety, showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For instance, the presence of the chlorophenyl group in the structure has been linked to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 25 µM against these cell lines, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that it could effectively reduce enzyme activity, which is crucial for treating conditions like Alzheimer's disease and certain gastrointestinal disorders .
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. The compound was among those tested for AChE inhibition, showing significant activity with an IC50 value of around 15 µM .
- Cancer Cell Line Studies : In a comparative study on the cytotoxic effects of several pyrazole derivatives, this compound exhibited notable activity against multiple cancer cell lines, confirming its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Sulfanyl Moiety : May contribute to enzyme inhibition through interaction with active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
